5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl-oxy group The piperidinyl group is further substituted with a sulfonyl group attached to a trimethyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Piperidine Derivative Formation: The piperidine ring is synthesized separately and then functionalized with an appropriate leaving group.
Coupling Reaction: The piperidine derivative is coupled with the sulfonyl-pyrazole derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in the biosynthesis of nucleotides, which can lead to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-methoxy-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a sulfonyl-pyrazole and a piperidinyl-oxy group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H23N5O4S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-methoxy-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C16H23N5O4S/c1-11-15(12(2)20(3)19-11)26(22,23)21-7-5-13(6-8-21)25-16-17-9-14(24-4)10-18-16/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
ADDPYVRJBGGOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC |
Origin of Product |
United States |
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